molecular formula C13H18Cl2N2O2 B000128 美法仑 CAS No. 148-82-3

美法仑

货号 B000128
CAS 编号: 148-82-3
分子量: 305.20 g/mol
InChI 键: SGDBTWWWUNNDEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

安全和危害

Melphalan may rarely increase your risk of developing other cancers . Also, melphalan may cause a severe decrease in your blood cells, which lowers your ability to fight infections and increases the risk of anemia/bleeding problems . It is considered potentially mutagenic in humans .

未来方向

Melphalan flufenamide, a novel peptide-drug conjugate that rapidly delivers an alkylating payload into tumor cells, provides a new and effective treatment option for heavily pretreated population . On February 26, 2021, the FDA granted an accelerated approval to melphalan flufenamide in combination with dexamethasone for adult patients with relapsed or refractory MM who have received at least 4 prior lines of therapy .

生化分析

Biochemical Properties

Melphalan is believed to be taken up by tumour cells via a neutral amino acid active pathway shared by leucine . It binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .

Cellular Effects

Melphalan has been found to have cytotoxic effects on both normal and cancerous cells . It has been observed to cause an increase in cytotoxicity in both normal L20B cells and cancerous cells . Common side effects include nausea and bone marrow suppression . Other severe side effects may include anaphylaxis and the development of other cancers .

Molecular Mechanism

Melphalan chemically alters the DNA nucleotide guanine through alkylation, and causes linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, melphalan has been observed to have dose-dependent cytotoxic effects . The concentration required to block 50% of the biological process in vitro was found to be the IC50 value .

Dosage Effects in Animal Models

In animal models, melphalan has been observed to have potentially active levels in the vitreous of animals . Low systemic exposure was found in animals and children . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .

Metabolic Pathways

Melphalan is involved in several metabolic pathways. It has been observed to cause alterations in purine biosynthesis

Transport and Distribution

Melphalan is believed to be taken up by tumour cells via a neutral amino acid active pathway shared by leucine

Subcellular Localization

The subcellular localization of melphalan is primarily in the nucleus . This is due to its mechanism of action, which involves binding to DNA and disrupting DNA synthesis or transcription .

化学反应分析

Types of Reactions

Sarcolysin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

相似化合物的比较

Similar Compounds

Uniqueness

Sarcolysin is unique due to its specific structure, which allows it to form more stable DNA cross-links compared to other alkylating agents. This results in a higher cytotoxic effect on cancer cells .

属性

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031569
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tiny needles (from methanol). (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS RN

531-76-0, 148-82-3, 13045-94-8
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-[Bis(2-chloroethyl)amino]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarcolysin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name melphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medphalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Merphalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARCOLYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

356 to 358 °F (decomposes) (NTP, 1992)
Record name D,L-SARCOLYSIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21000
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melphalan
Reactant of Route 2
Melphalan
Reactant of Route 3
Melphalan
Reactant of Route 4
Melphalan
Reactant of Route 5
Reactant of Route 5
Melphalan
Reactant of Route 6
Reactant of Route 6
Melphalan

Q & A

Q1: What is the primary mechanism of action of Melphalan?

A1: Melphalan functions as an alkylating agent, primarily targeting DNA. It forms interstrand crosslinks (ICLs) in DNA, considered the most cytotoxic type of damage caused by this drug. [, , ] These ICLs disrupt DNA replication and transcription, ultimately leading to cell death. []

Q2: How does the formation of DNA interstrand crosslinks by Melphalan lead to cell death?

A2: DNA interstrand crosslinks are particularly toxic because they prevent the separation of DNA strands, a process essential for DNA replication and transcription. [] This blockage activates cellular DNA damage response mechanisms. When the damage is too severe to be repaired, these mechanisms trigger programmed cell death (apoptosis). [, ]

Q3: Does Melphalan affect any specific signaling pathways within the cell?

A3: Research suggests Melphalan influences the Fanconi Anemia/BRCA pathway, crucial for DNA repair, particularly the repair of ICLs. [] Elevated expression of genes in this pathway correlates with Melphalan resistance in myeloma cells. [] Additionally, Melphalan exposure can lead to increased expression of RAD51 and its paralogs, proteins crucial for homologous recombination, another DNA repair pathway. []

Q4: Does Melphalan induce immunogenic cell death in cancer cells?

A4: Yes, studies indicate that exposing melanoma cells to Melphalan triggers the expression of immune-related markers like calreticulin, MHC class I, Hsp70, and PD-L1. [] These markers are indicative of immunogenic cell death, which can activate the immune system to target and eliminate cancer cells.

Q5: What is the molecular formula and weight of Melphalan?

A5: While the provided research papers don't explicitly state the molecular formula and weight of Melphalan, this information can be readily found in publicly available chemical databases.

Q6: Is there a difference in stability between standard Melphalan formulations and propylene glycol-free formulations like Evomela?

A7: Yes, propylene glycol-free Melphalan (Evomela) demonstrates improved stability after reconstitution compared to the standard, lyophilized Melphalan formulation (Alkeran). [] Evomela remains stable for 8–10 hours, can be refrigerated, and avoids potential toxicities associated with propylene glycol. []

Q7: Does Melphalan possess any catalytic properties?

A7: Melphalan primarily acts as an alkylating agent, not a catalyst. Its mechanism of action involves covalent modification of DNA, not the acceleration of chemical reactions.

Q8: How does the structure of Melphalan contribute to its DNA alkylating activity?

A10: Melphalan's structure contains a bis(2-chloroethyl)amino group, a characteristic feature of nitrogen mustards. This group acts as a potent electrophile, readily reacting with electron-rich centers in DNA bases, leading to the formation of covalent adducts and crosslinks. [, ]

Q9: What is the impact of Melphalan being a bifunctional alkylating agent?

A11: Melphalan, as a bifunctional alkylating agent, can form two covalent bonds with DNA, leading to interstrand crosslinks. These crosslinks are significantly more cytotoxic than monofunctional adducts, which can be repaired more easily by cellular mechanisms. []

Q10: Are there any structural analogs of Melphalan with altered activity?

A12: Yes, monohydroxymelphalan, a monofunctional derivative of Melphalan, has been studied. While it forms twice as many DNA adducts as Melphalan at equal concentrations, it is significantly less cytotoxic. [] This difference in cytotoxicity highlights the importance of bifunctional alkylation for Melphalan's antitumor activity.

Q11: What is the rationale behind developing a Melphalan prodrug like 1,3-dp-melphalan?

A13: 1,3-dp-melphalan was designed to improve the oral bioavailability and macrofilaricidal activity of Melphalan. This prodrug mimics the structure of triglycerides, enabling enhanced lymphatic uptake and bypassing the hepatic first-pass effect, which can limit the efficacy of orally administered drugs. []

Q12: What factors can influence the stability of Melphalan in formulations?

A12: While not explicitly discussed in the provided papers, factors like pH, temperature, presence of antioxidants, and the nature of the solvent system can influence the stability of Melphalan in formulations.

Q13: How is Melphalan typically administered, and what is its absorption profile?

A16: Melphalan is administered intravenously or orally. Studies show significant interpatient and intrapatient variability in its pharmacokinetics following high-dose oral administration, suggesting saturable absorption pathways. []

Q14: How do factors like obesity and renal insufficiency affect Melphalan pharmacokinetics?

A17: Research suggests that higher body fat percentage correlates with more severe oral mucositis post high-dose Melphalan, independent of the administered dose, weight, and renal function. [] Renal insufficiency, assessed by glomerular filtration rate, shows a weak negative correlation with oral mucositis severity. []

Q15: Are there any predictive models for Melphalan clearance in specific populations?

A18: A study on pediatric patients identified a predictive model for Melphalan clearance based on 24-hour urinary creatinine excretion rate and 24-hour creatinine clearance rate. [] This model allows for dose adjustments to optimize Melphalan exposure.

Q16: How do amino acids in the incubation medium influence Melphalan cytotoxicity?

A19: The presence of certain amino acids, notably leucine, in the cell culture medium can protect murine L1210 leukemia cells from Melphalan cytotoxicity. [] This protective effect is diminished when basic amino acids like arginine are present, suggesting an interaction between Melphalan, leucine, and basic amino acids at the cellular transport level. [, ]

Q17: How is the in vitro sensitivity of myeloma cells to Melphalan assessed?

A20: In vitro sensitivity is often evaluated using clonogenic assays. [] These assays measure the ability of individual cells to proliferate and form colonies after exposure to Melphalan. The degree of colony formation inhibition reflects the drug's cytotoxic effect.

Q18: What in vivo models are used to study Melphalan efficacy?

A21: Several animal models are used to assess Melphalan's efficacy. * Human tumor xenograft models involve implanting human tumor cells into immunodeficient mice and assessing tumor growth inhibition following treatment. [, , ] * The SCID-hu murine model allows for the engraftment of human myeloma cells into mice, mimicking the human bone marrow microenvironment and enabling assessment of Melphalan’s anti-myeloma effects in vivo. []

Q19: What are the limitations of standard in vitro cytotoxicity assays for predicting Melphalan efficacy?

A22: Conventional in vitro assays may not fully recapitulate the complexities of the tumor microenvironment, such as hypoxia and acidic pH, which can influence Melphalan's cytotoxicity. [] These factors need to be considered for a more accurate assessment of drug efficacy.

Q20: What preclinical evidence suggests potential for combining Melphalan with Exportin 1 inhibitors (XPO1i)?

A23: Preclinical studies have shown that XPO1i, particularly Selinexor, synergistically sensitizes human multiple myeloma cells to Melphalan. [] This synergistic effect is attributed to the inhibition of the Fanconi anemia pathway, a DNA repair mechanism, by Selinexor, leading to enhanced Melphalan-induced DNA damage and cell death. []

Q21: How does the combination of tumor necrosis factor-alpha (TNF-α) and Melphalan enhance treatment efficacy in sarcomas?

A24: TNF-α acts on the tumor vasculature, promoting inflammation and disrupting tumor capillaries. [] This vascular disruption enhances the delivery and uptake of Melphalan into tumor cells, resulting in a synergistic antitumor effect. [, ]

Q22: What are the mechanisms of acquired Melphalan resistance in multiple myeloma?

A25: Acquired resistance to Melphalan is a significant challenge in multiple myeloma treatment. Research has identified several mechanisms contributing to resistance:* Enhanced DNA repair: Elevated expression of genes in the Fanconi Anemia/BRCA pathway, crucial for DNA repair, particularly ICL repair, has been linked to Melphalan resistance. [, ]* Reduced drug accumulation: Mechanisms that decrease Melphalan uptake or increase its efflux from myeloma cells can contribute to resistance. []* Increased levels of glutathione: Elevated glutathione levels can detoxify Melphalan, reducing its effective concentration within cells and contributing to resistance. []

Q23: Does resistance to Melphalan confer cross-resistance to other chemotherapeutic agents?

A26: Studies on myeloma cells suggest that Melphalan resistance does not necessarily confer cross-resistance to all other alkylating agents. For example, Melphalan-resistant myeloma cells can still be sensitive to busulfan. []

Q24: What are the common side effects associated with high-dose Melphalan treatment?

A27: High-dose Melphalan, often used in preparation for stem cell transplantation, can cause significant side effects, most notably myelosuppression, leading to decreased blood cell counts. This can manifest as neutropenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, ] Other common side effects include oral mucositis (mouth sores), nausea, vomiting, and diarrhea. [, ]

Q25: Does the timing of Melphalan administration affect its toxicity profile?

A28: Research suggests that administering Melphalan on Day -1 versus Day -2 before autologous stem cell transplantation does not significantly impact the time to neutrophil engraftment, a critical factor for recovery after transplantation. []

Q26: Are there any strategies to improve the targeted delivery of Melphalan to tumor sites?

A29: Researchers have explored strategies to enhance Melphalan delivery to tumor sites. One approach involves conjugating Melphalan to a carrier molecule that preferentially accumulates in tumor tissues. [] For instance, 1,3-dp-melphalan, designed to mimic triglycerides, shows enhanced lymphatic uptake and may improve drug delivery to tumors with lymphatic involvement. []

Q27: Are there any known biomarkers to predict Melphalan response or toxicity?

A30: While the provided papers do not identify specific biomarkers for Melphalan response, studies highlight the potential of gene expression profiling. [, ] Analyzing the expression levels of specific genes, especially those involved in DNA repair pathways like Fanconi Anemia/BRCA, may help identify patients who are more likely to respond to or experience toxicity from Melphalan.

Q28: What analytical methods are commonly used to measure Melphalan concentrations?

A31: High-pressure liquid chromatography (HPLC) is frequently employed to determine Melphalan concentrations in various biological samples, including plasma and tissues. [, ]

Q29: How are Melphalan-induced DNA adducts detected and quantified?

A32: Immunoassays utilizing Melphalan-specific antibodies are valuable tools for detecting and quantifying Melphalan-DNA adducts. These assays exploit the specificity of antibodies to bind to Melphalan adducts, enabling their measurement even at low concentrations. []

Q30: What other alkylating agents are used in the treatment of multiple myeloma and other cancers?

A34: Several other alkylating agents besides Melphalan are used in cancer treatment, including:* Cyclophosphamide: A nitrogen mustard prodrug commonly used in combination regimens for various cancers, including multiple myeloma. [, ]* Busulfan: An alkylating agent often used in high doses as part of conditioning regimens before stem cell transplantation. [, ]* Carmustine (BCNU): A nitrosourea alkylating agent used in the treatment of brain tumors and multiple myeloma. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。